1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H24O2 It is a cyclohexane derivative with a carboxylic acid functional group and a 3,3-dimethylbutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation of cyclohexane with 3,3-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting alkylated product is then oxidized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for converting the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of ketones or esters.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of acyl derivatives or esters.
Scientific Research Applications
1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The 3,3-dimethylbutyl group may influence the compound’s hydrophobic interactions and overall binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the 3,3-dimethylbutyl substituent, resulting in different physical and chemical properties.
1-(3,3-Dimethylbutyl)cyclohexane: Lacks the carboxylic acid group, affecting its reactivity and applications.
Cyclohexane-1,1-dicarboxylic acid:
Uniqueness
1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid is unique due to the presence of both the bulky 3,3-dimethylbutyl group and the reactive carboxylic acid group. This combination imparts distinct physical properties, such as solubility and melting point, and influences its reactivity in chemical reactions.
Properties
IUPAC Name |
1-(3,3-dimethylbutyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-12(2,3)9-10-13(11(14)15)7-5-4-6-8-13/h4-10H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCXHXLHLOFNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1(CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344055-91-9 |
Source
|
Record name | 1-(3,3-dimethylbutyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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